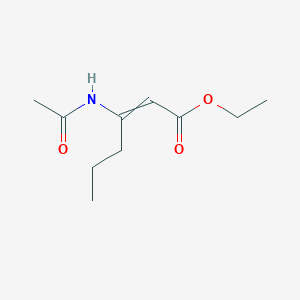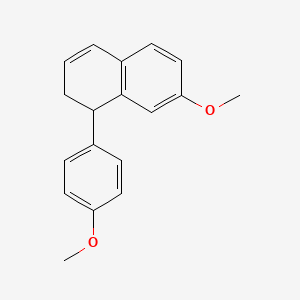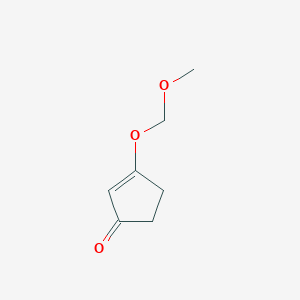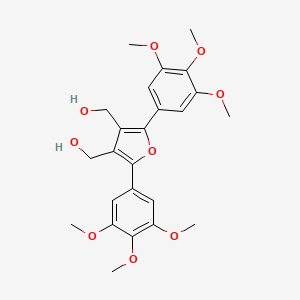
(4S,6S)-4,6-diphenyloxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,6S)-4,6-diphenyloxan-2-one is a chiral compound with significant importance in organic chemistry. This compound is characterized by its oxan-2-one ring structure, which is substituted with two phenyl groups at the 4 and 6 positions. The stereochemistry of the compound is defined by the (4S,6S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-4,6-diphenyloxan-2-one typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor, such as a diol or a hydroxy acid, under acidic or basic conditions. The reaction conditions must be carefully controlled to avoid racemization and to ensure high yield and purity of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of chiral catalysts or enzymes can also be employed to enhance the selectivity and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are often used to isolate the pure enantiomer from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
(4S,6S)-4,6-diphenyloxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxan-2-one ring to an oxane ring, forming alcohols or ethers.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4S,6S)-4,6-diphenyloxan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a chiral catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4S,6S)-4,6-diphenyloxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
(4R,6R)-4,6-diphenyloxan-2-one: The enantiomer of (4S,6S)-4,6-diphenyloxan-2-one with opposite stereochemistry.
(4S,6S)-4,6-diphenyl-1,3-dioxane: A structurally similar compound with a dioxane ring instead of an oxan-2-one ring.
(4S,6S)-4,6-diphenyl-2-oxazolidinone: A related compound with an oxazolidinone ring structure.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the oxan-2-one ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
189443-64-9 |
|---|---|
Fórmula molecular |
C17H16O2 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
(4S,6S)-4,6-diphenyloxan-2-one |
InChI |
InChI=1S/C17H16O2/c18-17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1 |
Clave InChI |
CHNFBCRXOMJHIK-HOTGVXAUSA-N |
SMILES isomérico |
C1[C@@H](CC(=O)O[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(CC(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


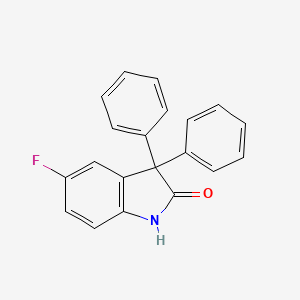
![N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]](/img/structure/B14261521.png)
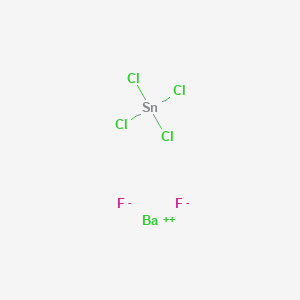

![2-[2-(2-Nitrophenyl)ethenyl]oxirane](/img/structure/B14261526.png)
![7-Bromo-4,8,16,16-tetramethyl-15-methylidene-11-oxatetracyclo[10.3.1.01,10.03,8]hexadecan-4-ol](/img/structure/B14261538.png)
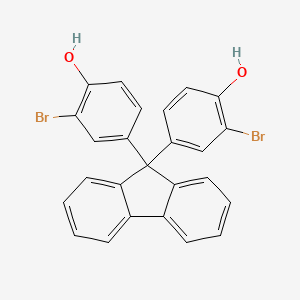
![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)
